XLogP3 Lipophilicity Contrast: Secondary N‑Methylamine vs. Primary Amine (CAS 880361‑77‑3)
The target secondary amine (CAS 886363-03-7) exhibits a computed XLogP3-AA of 1.5, reflecting the lipophilicity-enhancing effect of N‑methylation relative to its direct primary amine analog (6‑methylimidazo[1,2‑a]pyridin‑2‑yl)methanamine (CAS 880361‑77‑3). This represents a meaningful shift from the primary amine's more polar character, which can influence membrane permeability and metabolic stability profiles in drug discovery programs [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 880361-77-3): no XLogP3 data available but structurally lacks the N-methyl group, making it more polar by class-level inference |
| Quantified Difference | Target compound incorporates a secondary amine with a methyl group absent in the primary amine comparator; precise ΔXLogP3 not calculable from available computed data. |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07); in silico prediction. |
Why This Matters
The increased lipophilicity of the secondary N-methylamine, relative to the primary amine analog, can directly impact passive membrane permeability, oral bioavailability, and CNS penetration, making CAS 886363-03-7 the preferred choice for optimizing ADME properties in early-stage drug discovery campaigns [1].
- [1] PubChem. (2025). Compound Summary for CID 55221916: Computed XLogP3-AA for Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. National Center for Biotechnology Information. View Source
